molecular formula C13H18N4O2 B13249307 2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one

2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one

Cat. No.: B13249307
M. Wt: 262.31 g/mol
InChI Key: SIUVOORTWBFPLE-UHFFFAOYSA-N
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Description

2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one is a complex organic compound that features a pyrrolidine ring and a pyridazinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride or other strong bases . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include sodium hydride for deprotonation, haloacetic acid esters for alkylation, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various substituted pyrrolidin-2-ones and pyridazinones, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one is unique due to its specific combination of a pyrrolidine ring and a pyridazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one

InChI

InChI=1S/C13H18N4O2/c18-12-7-10-8-14-4-3-11(10)15-17(12)9-13(19)16-5-1-2-6-16/h7,14H,1-6,8-9H2

InChI Key

SIUVOORTWBFPLE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C=C3CNCCC3=N2

Origin of Product

United States

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